molecular formula C14H16N4O2S B14151314 [1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanethione

[1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanethione

Katalognummer: B14151314
Molekulargewicht: 304.37 g/mol
InChI-Schlüssel: RQRAERHTSJFSNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanethione: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a morpholine ring, and a methanethione group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanethione typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition, to form the 1,2,3-triazole ring. The hydroxy and methyl groups are introduced through selective functionalization of the phenyl ring. The morpholine ring is then attached via nucleophilic substitution reactions, and the methanethione group is introduced through thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the methanethione group, resulting in the formation of various reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

    Oxidation: Quinones, hydroxyquinones.

    Reduction: Reduced triazole derivatives, thiols.

    Substitution: Halogenated phenyl derivatives, substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its unique structure may offer advantages in targeting specific biological pathways, making it a potential candidate for the development of new pharmaceuticals.

Industry

In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes and products.

Wirkmechanismus

The mechanism of action of 1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanethione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity. The morpholine ring can interact with various biological macromolecules, influencing their function. The methanethione group can undergo redox reactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Hydroxy-4-methylphenyl)ethanone
  • 1-(2-Hydroxy-4-methoxyphenyl)ethanone
  • 1-(2-Hydroxy-4-methylphenyl)ethanone oxime

Uniqueness

Compared to similar compounds, 1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanethione stands out due to its unique combination of functional groups. The presence of the triazole ring, morpholine ring, and methanethione group provides a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C14H16N4O2S

Molekulargewicht

304.37 g/mol

IUPAC-Name

[1-(2-hydroxy-4-methylphenyl)triazol-4-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C14H16N4O2S/c1-10-2-3-12(13(19)8-10)18-9-11(15-16-18)14(21)17-4-6-20-7-5-17/h2-3,8-9,19H,4-7H2,1H3

InChI-Schlüssel

RQRAERHTSJFSNA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)C(=S)N3CCOCC3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.